molecular formula C10H6Cl3N B1341354 2,6-Dichloro-3-(chloromethyl)quinoline CAS No. 948290-83-3

2,6-Dichloro-3-(chloromethyl)quinoline

Cat. No. B1341354
CAS RN: 948290-83-3
M. Wt: 246.5 g/mol
InChI Key: BFAPZANHIDQHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular formula of “2,6-Dichloro-3-(chloromethyl)quinoline” is C10H6Cl3N . Its molecular weight is 246.52000 .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .


Physical And Chemical Properties Analysis

The density of “2,6-Dichloro-3-(chloromethyl)quinoline” is 1.464g/cm3 . Its boiling point is 354.3ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Antimalarial Applications

Quinoline derivatives, such as “2,6-Dichloro-3-(chloromethyl)quinoline”, have been found to have antimalarial properties . They are used extensively in the treatment of malaria .

Antimicrobial Applications

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Applications

Quinoline derivatives have shown potential in the field of cancer research . They have been found to have anticancer properties, making them valuable in the development of new cancer treatments .

Antidepressant and Anticonvulsant Applications

Quinoline derivatives have been found to have antidepressant and anticonvulsant properties . They are used in the development of drugs for the treatment of depression and seizure disorders .

Antiviral Applications

Quinoline derivatives have been found to have antiviral properties . They are used in the development of drugs for the treatment of various viral infections .

Anti-inflammatory Applications

Quinoline derivatives have been found to have anti-inflammatory properties . They are used in the development of drugs for the treatment of various inflammatory conditions .

Mechanism of Action

The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

This compound may cause respiratory irritation . It is harmful if swallowed and causes skin irritation . It may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dichloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c11-5-7-3-6-4-8(12)1-2-9(6)14-10(7)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAPZANHIDQHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588977
Record name 2,6-Dichloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(chloromethyl)quinoline

CAS RN

948290-83-3
Record name 2,6-Dichloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.